molecular formula C11H9FN2O B181903 (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone CAS No. 30148-19-7

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Cat. No. B181903
CAS RN: 30148-19-7
M. Wt: 204.2 g/mol
InChI Key: CRHRYUUOKSCFMK-UHFFFAOYSA-N
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Description

“(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone” is a chemical compound with the empirical formula C11H9FN2O . It is a solid substance . The compound is part of a class of molecules known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone” can be represented by the SMILES string NC(C1=CC=CC=C1F)C2=NC=CN2C.Cl . This indicates that the molecule contains a fluorophenyl group attached to an imidazole ring, which is further connected to a methanone group.


Physical And Chemical Properties Analysis

“(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone” is a solid substance . Its molecular weight is 204.2 . The compound is highly soluble in water and other polar solvents .

properties

IUPAC Name

(2-fluorophenyl)-(1-methylimidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHRYUUOKSCFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360979
Record name (2-FLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone

CAS RN

30148-19-7
Record name (2-FLUOROPHENYL)(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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